Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-
CAS No.: 828254-83-7
Cat. No.: VC16466140
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
![Furan, tetrahydro-2-[(2-methylphenoxy)methyl]- - 828254-83-7](/images/structure/VC16466140.png)
Specification
CAS No. | 828254-83-7 |
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Molecular Formula | C12H16O2 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | 2-[(2-methylphenoxy)methyl]oxolane |
Standard InChI | InChI=1S/C12H16O2/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-3,5,7,11H,4,6,8-9H2,1H3 |
Standard InChI Key | CKRJRWLVWLNURC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1OCC2CCCO2 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Configuration
The base structure of the compound is a tetrahydrofuran (THF) ring, a five-membered saturated oxygen heterocycle. At the 2-position of the THF ring, a methoxymethyl group is attached, with the methoxy component further substituted by an oxirane (epoxide) ring . The oxirane group introduces significant reactivity due to its strained three-membered cyclic ether structure, which is prone to ring-opening reactions.
Molecular Formula and Weight
Stereochemical Considerations
The stereochemistry of the oxirane ring (cis or trans) and its spatial relationship to the THF ring remains unspecified in available sources. Computational modeling or experimental crystallography would be required to resolve this detail.
Physicochemical Properties
Thermodynamic and Physical Constants
Key properties compiled from experimental and computational studies include:
Property | Value | Source |
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Density (25°C) | 1.098 g/cm³ | |
Boiling Point | 255.4°C at 760 mmHg | |
Flash Point | 83.8°C | |
Vapor Pressure (25°C) | 0.0261 mmHg | |
Refractive Index | 1.467 | |
LogP (Octanol-Water) | 0.5808 |
The relatively low logP value indicates moderate hydrophilicity, likely influenced by the polar oxirane and ether functionalities.
Spectroscopic Signatures
While specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous compounds such as 2-methyltetrahydrofuran (2-MeTHF) exhibit characteristic signals:
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¹H NMR: THF ring protons resonate between δ 1.4–1.9 ppm, while oxirane protons typically appear near δ 3.0–3.5 ppm .
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IR: Strong absorption bands for C-O-C (1100–1250 cm⁻¹) and epoxide C-O (850–950 cm⁻¹) .
Synthetic Methodologies
Vapor-Phase Catalytic Hydrogenation
A patented two-stage hydrogenation process for furfural derivatives provides insight into potential synthesis routes :
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First Stage: Furfural is hydrogenated at 170°C over a nickel-based catalyst to yield furfuryl alcohol and 2-methylfuran.
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Second Stage: Furfuryl alcohol undergoes further hydrogenation at 115°C to produce 2-methyltetrahydrofuran (2-MeTHF) .
Glycidylation of Tetrahydrofurfuryl Alcohol
A plausible pathway involves the reaction of tetrahydrofurfuryl alcohol with epichlorohydrin:
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Epoxide Formation:
This method is widely used for synthesizing glycidyl ethers but requires validation for this specific substrate .
Applications and Reactivity
Epoxide Ring-Opening Reactions
The oxirane moiety’s reactivity enables applications in polymer chemistry and crosslinking:
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Cationic Polymerization: Initiated by Lewis acids (e.g., BF₃), forming polyether networks.
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Nucleophilic Attack: Amines or thiols can open the epoxide ring, creating branched or functionalized derivatives .
Solvent Properties
While 2-MeTHF is recognized as a green solvent , the oxirane-substituted analogue may exhibit unique solvation properties due to increased polarity. Experimental data on polarity indices or Kamlet-Taft parameters are unavailable.
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